molecular formula C17H12ClNO4S B5071269 2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

Cat. No.: B5071269
M. Wt: 361.8 g/mol
InChI Key: ZTOJFERGVMTHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is a useful research compound. Its molecular formula is C17H12ClNO4S and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0175567 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H17ClN2O3S
  • Molecular Weight : 422.90 g/mol

The structure features a benzoic acid moiety linked to a pyrrolidine derivative, which is essential for its biological activity.

Research indicates that the compound may exert its effects through several mechanisms:

  • Protease Inhibition : It has been shown to activate cathepsins B and L, which are crucial for protein degradation pathways. This activation suggests a role in enhancing proteostasis, particularly in aging-related contexts .
  • Antioxidant Activity : Preliminary studies indicate that derivatives of benzoic acid can exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence various biological pathways:

  • Cell Viability Assays : The compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation in a dose-dependent manner.
  • Enzyme Activity Assays : The compound showed a marked increase in the activity of proteasomal chymotrypsin-like and caspase-like activities at concentrations around 5 μM, indicating its potential as a modulator of protein degradation pathways .
  • Antimicrobial Activity : The compound demonstrated moderate antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Case Studies

A notable study evaluated the compound's effectiveness in enhancing the activity of key proteins involved in cellular stress responses. The findings suggested that it could be beneficial in developing treatments for age-related diseases by improving proteostasis and reducing oxidative stress.

Study Findings Reference
Protease ActivationIncreased cathepsin B and L activity
Antimicrobial EfficacyModerate activity against bacterial strains
Cancer Cell ProliferationSignificant inhibition observed

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S/c18-10-5-7-11(8-6-10)19-15(20)9-14(16(19)21)24-13-4-2-1-3-12(13)17(22)23/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOJFERGVMTHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.